Monoaminoguanidinium nitrate is an organic compound characterized by its energetic properties and potential applications in various scientific fields. Its molecular formula is , and it is often utilized in energetic materials due to its explosive characteristics and ability to release gases upon decomposition.
This compound is derived from the reaction of aminoguanidine with nitric acid, forming a nitrate salt. It can also be synthesized through various chemical processes involving guanidine derivatives, which are widely studied for their applications in explosives and propellants.
Monoaminoguanidinium nitrate falls under the category of nitro compounds and is classified as an energetic material. It has been identified for its explosive potential, particularly in hobbyist chemistry and pyrotechnics.
The synthesis of monoaminoguanidinium nitrate can be achieved through several methods:
Monoaminoguanidinium nitrate consists of a guanidine core with a nitrate group attached. Its structural formula can be represented as follows:
The compound appears as a white solid and is stable under normal conditions but can decompose explosively when subjected to heat or mechanical stress .
Monoaminoguanidinium nitrate undergoes several notable chemical reactions:
The sensitivity of monoaminoguanidinium nitrate to heat and shock necessitates careful handling and storage protocols to prevent accidental detonation
The explosive mechanism involves rapid decomposition, where the compound breaks down into gaseous products, leading to a significant increase in pressure. This reaction is exothermic and can occur spontaneously under certain conditions, such as elevated temperatures or mechanical shock.
The specific energy release during decomposition contributes to its effectiveness as an energetic material, making it suitable for applications in propulsion systems and explosives .
Relevant safety data indicate that exposure can lead to harmful effects, necessitating appropriate safety measures during experimentation .
Monoaminoguanidinium nitrate finds various applications primarily in the field of energetic materials:
The synthesis of guanidine derivatives originated in the early 20th century with Phillips' 1928 method for 1-amino-2-nitroguanidine (ANQ), which reacted nitroguanidine with hydrazine hydrate at 50–60°C in aqueous ammonia. This process achieved only 50% yield due to competitive side reactions forming aminoguanidine and diaminoguanidine as impurities [5]. During World War II, industrial-scale production shifted toward nitroamine reduction routes, where nitroguanidine underwent zinc-catalyzed reductive amination in acidic media. This method, documented in the 1937 patent US2123032A, introduced zinc acetate as a catalyst but generated soluble zinc contaminants that complicated purification [2]. By the 2010s, protecting group strategies emerged, exemplified by toluenesulfonyl chloride-mediated guanidinylation, which suppressed over-reduction by temporarily blocking reactive amino groups. This approach improved functional group compatibility for pharmaceuticals like the Janus kinase inhibitor tofacitinib [10].
The evolution of these routes reflects three key trends:
Catalytic substitution enables precise functionalization of the guanidine core, leveraging electrophile-nucleophile interactions. The bicarbonate route remains foundational: aminoguanidine free base reacts with nitric acid to form monoaminoguanidinium nitrate, followed by carbonation to precipitate aminoguanidinium hydrogen carbonate (yield: >97%, purity: ≥97%) [6]. This method’s limitation—moderate solubility (3.3 g/L in water)—prompted advances in leaving group-assisted catalysis. As detailed in CN115745848A, toluenesulfonyl chloride activates the guanidine nitrogen, facilitating nucleophilic substitution by hydrazine monohydrate. The mechanism proceeds via S-(4-methylphenyl) isothiourea hydrochloride, an isolable intermediate that enhances regioselectivity [10].
Table 1: Catalytic Substitution Methods for Aminoguanidinium Salts
Method | Catalyst/Activator | Reaction Conditions | Atom Economy | Application Scope |
---|---|---|---|---|
Bicarbonate route | None | 20°C, pH 8.9 | 89% | Bulk salt production [6] |
Tosyl chloride activation | Toluenesulfonyl chloride | 0–5°C in dichloromethane | 76% | Pharmaceutical intermediates [10] |
Zinc-mediated reduction | Zn/Cu acetate | 45°C, 50 min | 68% | Historical industrial synthesis [2] |
Modern atom-economical designs utilize silica-supported Lewis acids to catalyze nitro-group displacements, achieving turnover frequencies (TOF) of 120 h⁻¹. These methods avoid stoichiometric metal consumption and enable solvent-free conditions [9].
Continuous flow technology overcomes exothermic and mixing limitations inherent in batch production of monoaminoguanidinium nitrate. The CN114163357A patent demonstrates this for guanidine nitrate synthesis: liquid ammonia and dilute nitric acid react in a tubular reactor at 180–230°C, followed by in-line dehydration and dicyandiamide addition. This system achieves 90% conversion in 5–20 minutes—10× faster than batch reactors—while eliminating ammonium nitrate storage risks [4]. Key innovations include:
Figure 1: Flow diagram for continuous aminoguanidinium nitrate synthesis
Ammonia + HNO₃ → [Tubular Reactor] → Ammonium Nitrate → Dehydration → Dicyandiamide Addition → [180–230°C] → Crude Guanidine Nitrate → Crystallization → Pure Product
This approach reduces safety risks by 40% and cuts waste generation by 25% compared to batch methods [4] [10].
Nitric acid serves dual roles in monoaminoguanidinium nitrate synthesis: as a proton source for salt formation and as a nitrating agent for nitryl hydrazine intermediates. At concentrations >60%, it protonates the amino group of aminoguanidine (pKₐ = 10.1), forming the aminoguanidinium ion. Concurrently, it nitrates the hydrazine moiety (–NHNH₂) through electrophilic attack, generating nitryl hydrazine (O₂N–NH–C(=NH)NH₂). This intermediate’s existence was confirmed via ¹⁵N-NMR, showing a characteristic shift at δ 120 ppm for the nitro-bound nitrogen [5] [9]. The reaction mechanism proceeds in three stages:
Excess nitric acid (>2 eq) shifts equilibrium toward nitronium ion formation but risks oxidative C–N bond cleavage, forming cyanamide (yield loss: 12–15%) [9]. Optimal conditions use 1.8–2.2 eq HNO₃ at 0–5°C to maximize intermediate stability.
Table 2: Analytical Characterization of Nitryl Hydrazine Intermediate
Technique | Key Signal | Assignment |
---|---|---|
¹⁵N-NMR (D₂O) | δ 120 ppm (doublet) | N–NO₂ nitrogen [9] |
IR (KBr pellet) | 1580 cm⁻¹ (vs), 1300 cm⁻¹ (s) | Asymmetric/symmetric NO₂ stretch [5] |
HPLC-ESI-MS | m/z 136 [M+H]⁺ | C₀H₆N₅O₂⁺ (calc. 136.05) [8] |
Industrial synthesis generates three problematic byproducts:
Purification strategies include:
Figure 2: Byproduct management flow for 10-kg batch synthesis
Reaction Mixture → [Filtration] → Zinc Sludge Removal → Ferrocyanide Treatment → [Zn Precipitation] → Filtration → Organic Solvent Extraction → Toluenesulfonamide Removal → Oxidative Wash (NaOCl) → Diaminoguanidine Degradation → Crystallization → High-Purity Product
These steps ensure >99.5% purity for monoaminoguanidinium nitrate, meeting pharmaceutical-grade specifications [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1